3-(2-Chloro-5-nitrophenoxy)azetidine
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Overview
Description
3-(2-Chloro-5-nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a chloronitrophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(2-Chloro-5-nitrophenoxy)azetidine typically involves the reaction of 2-chloro-5-nitrophenol with azetidine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods for this compound often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(2-Chloro-5-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-Chloro-5-nitrophenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with various structures. These polyamines have important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .
Comparison with Similar Compounds
3-(2-Chloro-5-nitrophenoxy)azetidine can be compared with other similar compounds, such as aziridines and other azetidines. These compounds share the characteristic nitrogen-containing ring structure but differ in their substituents and specific properties. The unique combination of the chloronitrophenoxy group with the azetidine ring in this compound distinguishes it from other similar compounds and contributes to its specific chemical behavior and applications .
Biological Activity
3-(2-Chloro-5-nitrophenoxy)azetidine is a synthetic organic compound characterized by its unique azetidine ring structure and specific substituents that contribute to its biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The following sections provide an in-depth analysis of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a chloro and nitro group on the phenoxy moiety, which enhances its reactivity and interaction with biological targets. The azetidine ring itself is known for its high ring strain, which can influence the compound's biological properties.
Property | Description |
---|---|
Chemical Formula | C₈H₈ClN₃O₃ |
Molecular Weight | 219.62 g/mol |
Functional Groups | Azetidine, Nitro, Chloro |
Solubility | Soluble in organic solvents; limited solubility in water |
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activities. The presence of electron-withdrawing groups like chloro and nitro enhances their antibacterial potency by affecting membrane permeability and target site interactions .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism of action may involve tubulin destabilization, leading to cell cycle arrest and apoptosis .
Table 1: In Vitro Anticancer Activity of Azetidine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
3-(Prop-1-en-2-yl)azetidinones | MCF-7 | 10.5 | Tubulin destabilization |
This compound | MCF-7 | TBD | TBD |
Study 1: Antimicrobial Efficacy
In a comparative study, several azetidine derivatives were synthesized and screened for their antimicrobial activity against various pathogens. The results indicated that compounds with nitro substitutions exhibited enhanced antibacterial effects compared to their non-substituted counterparts .
Study 2: Anticancer Screening
A recent investigation focused on the antiproliferative effects of azetidinone derivatives on human cancer cell lines. The study found that specific structural modifications, including the introduction of chloro and nitro groups, significantly improved the compounds' ability to inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle disruption .
Properties
Molecular Formula |
C9H9ClN2O3 |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-(2-chloro-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-2-1-6(12(13)14)3-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
InChI Key |
LOYLBYOWBXBHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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